N-(3,5-dimethyl-1H-pyrazol-4-yl)-6-nitro-2-oxochromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,5-dimethyl-1H-pyrazol-4-yl)-6-nitro-2-oxochromene-3-carboxamide is a heterocyclic compound that features a pyrazole ring and a chromene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethyl-1H-pyrazol-4-yl)-6-nitro-2-oxochromene-3-carboxamide typically involves the reaction of 3,5-dimethyl-1H-pyrazole with 6-nitro-2-oxochromene-3-carboxylic acid. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethyl-1H-pyrazol-4-yl)-6-nitro-2-oxochromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The carbonyl group in the chromene moiety can be reduced to a hydroxyl group.
Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenating agents or nucleophiles like amines or thiols can be employed.
Major Products
Oxidation: Conversion of the nitro group to an amino group.
Reduction: Formation of a hydroxyl group from the carbonyl group.
Substitution: Introduction of various substituents on the pyrazole ring.
Scientific Research Applications
N-(3,5-dimethyl-1H-pyrazol-4-yl)-6-nitro-2-oxochromene-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of N-(3,5-dimethyl-1H-pyrazol-4-yl)-6-nitro-2-oxochromene-3-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways . The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine: Known for its energetic properties and potential use in explosives.
3-methyl-1-phenyl-1H-pyrazol-5-ol: Used in various chemical syntheses and as a building block for more complex molecules.
Uniqueness
N-(3,5-dimethyl-1H-pyrazol-4-yl)-6-nitro-2-oxochromene-3-carboxamide stands out due to its combined pyrazole and chromene structure, which imparts unique chemical and biological properties. This dual functionality is not commonly found in similar compounds, making it a valuable subject of study in both chemistry and biology.
Properties
CAS No. |
942876-50-8 |
---|---|
Molecular Formula |
C15H12N4O5 |
Molecular Weight |
328.284 |
IUPAC Name |
N-(3,5-dimethyl-1H-pyrazol-4-yl)-6-nitro-2-oxochromene-3-carboxamide |
InChI |
InChI=1S/C15H12N4O5/c1-7-13(8(2)18-17-7)16-14(20)11-6-9-5-10(19(22)23)3-4-12(9)24-15(11)21/h3-6H,1-2H3,(H,16,20)(H,17,18) |
InChI Key |
CRBRQYBRYQGGEW-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1)C)NC(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.